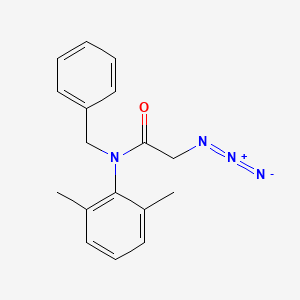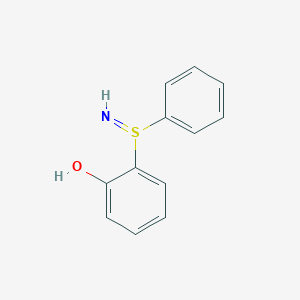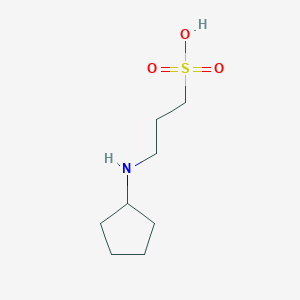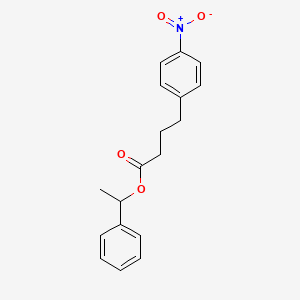![molecular formula C12H18N2S B14220792 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine CAS No. 830321-08-9](/img/structure/B14220792.png)
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an oct-1-en-1-yl group attached to the sulfur atom, which is further connected to the pyrimidine ring. Pyrimidines are widely recognized for their presence in nucleic acids (DNA and RNA) and their significant role in various biological processes.
Preparation Methods
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with oct-1-en-1-yl halides in the presence of a base such as potassium carbonate. The reaction typically occurs at room temperature and yields the desired product in good yields (68-90%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oct-1-en-1-yl group can be replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for the development of new materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:
2-[(Oct-1-en-1-yl)sulfanyl]pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
2-[(Oct-1-en-1-yl)sulfanyl]thiophene: This compound contains a thiophene ring, which is a five-membered heterocyclic ring with a sulfur atom, leading to distinct reactivity and applications.
2-[(Oct-1-en-1-yl)sulfanyl]benzimidazole: This compound has a benzimidazole ring, which is a fused bicyclic ring system containing nitrogen atoms, offering unique biological activities.
Properties
CAS No. |
830321-08-9 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-oct-1-enylsulfanylpyrimidine |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-5-6-7-11-15-12-13-9-8-10-14-12/h7-11H,2-6H2,1H3 |
InChI Key |
FFYGZLXEWKOSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)

![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)



silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)


